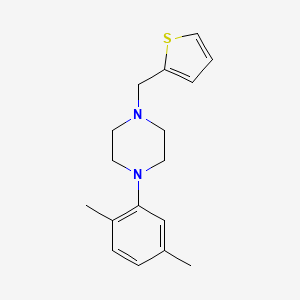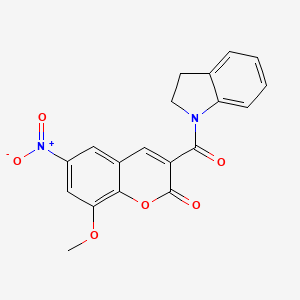
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one, also known as CTK7A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTK7A belongs to the class of chromene derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one involves the modulation of various cellular processes, including apoptosis, cell cycle progression, and inflammation. 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes and signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in the regulation of these cellular processes.
Biochemical and Physiological Effects:
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to have various biochemical and physiological effects on the body, including the inhibition of cancer cell proliferation, the induction of apoptosis, the suppression of inflammation, and the reduction of oxidative stress. These effects are mediated through the modulation of various cellular processes, as discussed earlier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one in lab experiments include its synthetic availability, its well-defined chemical structure, and its potential therapeutic applications in various diseases. However, the limitations of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one and to identify its molecular targets.
Métodos De Síntesis
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one can be synthesized using a multistep reaction process that involves the condensation of 2-nitrophenylacetic acid with 3-indolecarboxaldehyde, followed by the cyclization of the resulting intermediate with 8-methoxy-4-methylcoumarin under basic conditions. The final product is obtained through the reduction of the nitro group using palladium on carbon.
Aplicaciones Científicas De Investigación
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to exhibit anti-proliferative and apoptosis-inducing effects on cancer cells by inhibiting the activity of certain enzymes and signaling pathways. In inflammation research, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c1-26-16-10-13(21(24)25)8-12-9-14(19(23)27-17(12)16)18(22)20-7-6-11-4-2-3-5-15(11)20/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAYNOPVDLDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)
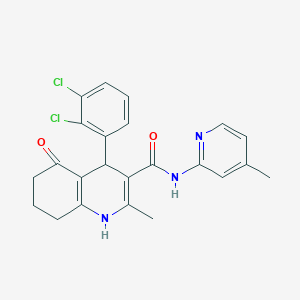
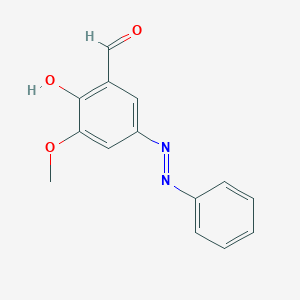


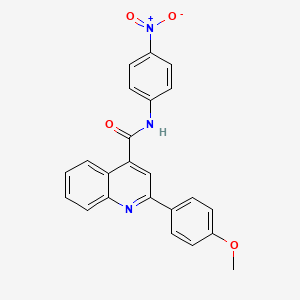
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)
![3-allyl-5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970846.png)
